
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with similar structures involves parallel synthetic chemistry and structure-based drug design, focusing on selectivity and optimization of physicochemical properties to enhance pharmacokinetics across species, including humans. For instance, PF-04447943, a compound with a somewhat related structure, was identified using these methods, demonstrating the complexity and strategic approach in synthesizing such molecules (P. Verhoest et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and crystallography, plays a critical role in understanding the arrangement and interactions within compounds. For example, studies on similar compounds revealed significant polarization of electronic structures and intermolecular hydrogen bonding, forming complex motifs and frameworks (F. Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be intricate, with the potential for generating a variety of derivatives through reactions with aromatic aldehydes, carboxylic acids, and hydrazinolysis, indicating the versatile reactivity and functionalization possibilities (V. A. Pivazyan et al., 2019).
Physical Properties Analysis
The optimization of physical properties, such as solubility and stability, is essential for the practical application of these compounds. Techniques like density functional theory (DFT) and time-dependent DFT are utilized to predict and analyze these properties, contributing to the understanding of the compound's behavior in various conditions (N. Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds, including reactivity, potential for various chemical reactions, and the formation of derivatives, are crucial for their application in drug design and other areas. Studies on the structure-activity relationship and molecular docking provide insights into the interaction mechanisms and potential biological activities (Pei Huang et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide and its derivatives have been explored for their biological activities. A study conducted by Pivazyan et al. (2019) synthesized a series of new derivatives containing this compound and found them to have a pronounced plant growth stimulating effect (Pivazyan et al., 2019).
Drug Design and Cognitive Disorders
- Verhoest et al. (2012) identified a novel PDE9A inhibitor, closely related to this compound, which has shown potential in the treatment of cognitive disorders. The compound has advanced into clinical trials and exhibits procognitive activity in rodent models (Verhoest et al., 2012).
Tuberculostatic Activity
- Bogdanowicz et al. (2012) synthesized derivatives of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide, which are structurally related to this compound. These compounds were tested for their activity against Mycobacterium tuberculosis, providing insights into their potential tuberculostatic applications (Bogdanowicz et al., 2012).
Molecular Structure and Hydrogen Bonding
- Orozco et al. (2009) studied the hydrogen-bonded ribbon structure of a compound closely related to this compound. This research contributes to the understanding of the molecular structure and hydrogen bonding patterns of such compounds (Orozco et al., 2009).
Antitumor Agents
- Gangjee et al. (2005) synthesized compounds related to this compound as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 2005).
Mécanisme D'action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(E)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-13-18(23-11-5-6-12-23)22-17(21-15)14-20-19(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNRGQOPEQXSKJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

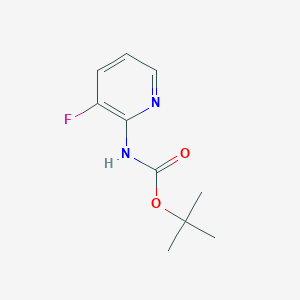
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)
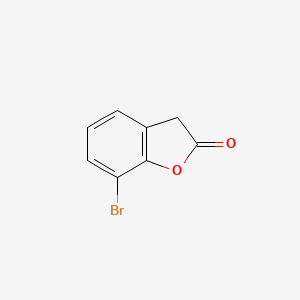
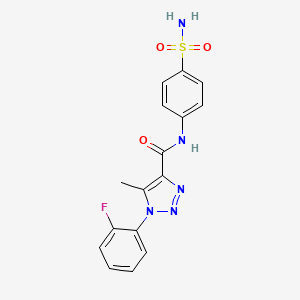
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)
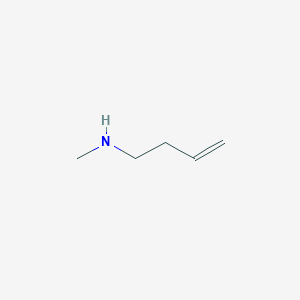

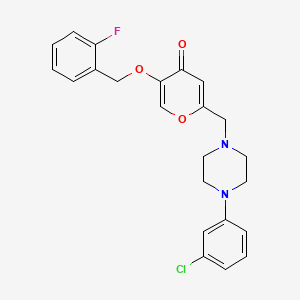
![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
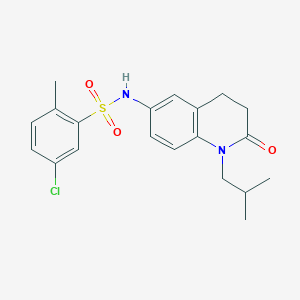
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)